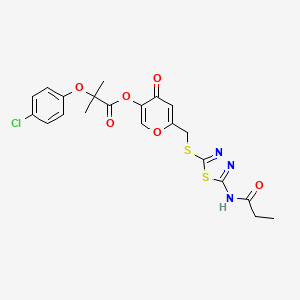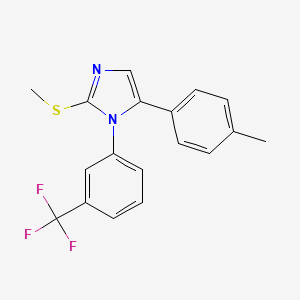
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is an imidazole-based compound featuring distinctive functional groups that provide its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic synthesis techniques. The general route could be:
Starting Materials: : Common starting materials include appropriate benzaldehydes, thiomethylated intermediates, and trifluoromethylated aromatics.
Formation of Imidazole Core: : This may involve a cyclization reaction using suitable condensing agents such as ammonium acetate under reflux conditions.
Functional Group Introduction: : Specific reagents like methyl thiol and trifluoromethylating agents are used to introduce the respective functional groups under controlled temperature and pH.
Industrial Production Methods
On an industrial scale, this compound's production likely emphasizes efficiency and yield optimization. Industrial methods might employ continuous flow reactors and automated synthesis systems to maintain precise conditions, reducing reaction time and enhancing yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions:
Oxidation: : Can involve reagents like potassium permanganate, affecting the methylthio group to potentially form sulfoxide or sulfone derivatives.
Reduction: : Utilizing reagents such as lithium aluminum hydride to reduce functional groups selectively.
Substitution: : Possible at the aromatic sites, using electrophilic substitution with halogens or nucleophilic substitution depending on the conditions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (alkoxides, amines).
Major Products Formed
Sulfoxides: and sulfones from oxidation reactions.
Reduced derivatives: with modified functional groups.
Halogenated compounds: or other substituted analogs from electrophilic/nucleophilic substitution.
Aplicaciones Científicas De Investigación
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has diverse applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Medicine: : Investigated for pharmacological properties, possibly as a candidate for developing drugs with anti-inflammatory or antimicrobial effects.
Industry: : Could be utilized in the creation of materials with specific desirable properties, such as coatings or polymers due to its unique functional groups.
Mecanismo De Acción
The compound interacts with molecular targets through its functional groups:
Molecular Targets: : Enzymes or receptors where the compound's unique structure facilitates binding.
Pathways: : Engages in pathways affecting cellular processes such as signal transduction or metabolic pathways. The trifluoromethyl group, for instance, is known for enhancing biological activity by increasing membrane permeability or binding affinity.
Comparación Con Compuestos Similares
Unique Features
List of Similar Compounds
2-(p-tolyl)-1H-imidazole
1-(3-(trifluoromethyl)phenyl)-1H-imidazole
2-(methylthio)-1H-imidazole
Each has variations in functional groups that influence their chemical and biological properties differently.
This should give you a comprehensive overview of 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole. Any specific part you'd like to dive deeper into?
Propiedades
IUPAC Name |
5-(4-methylphenyl)-2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2S/c1-12-6-8-13(9-7-12)16-11-22-17(24-2)23(16)15-5-3-4-14(10-15)18(19,20)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDTINMVRDBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2977620.png)
![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)
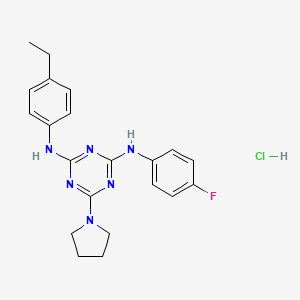
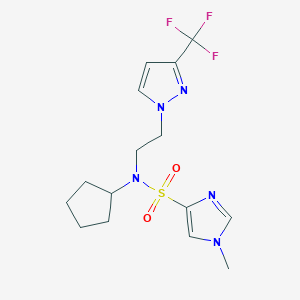
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)
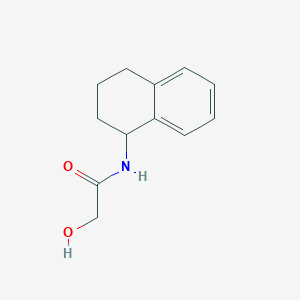
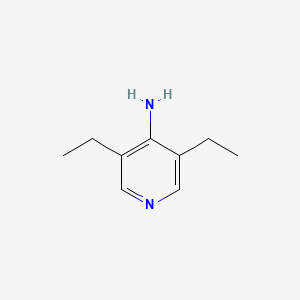
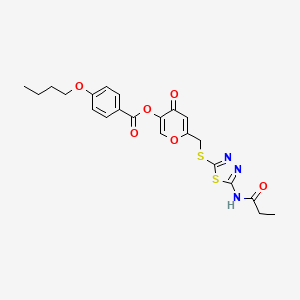
![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/new.no-structure.jpg)
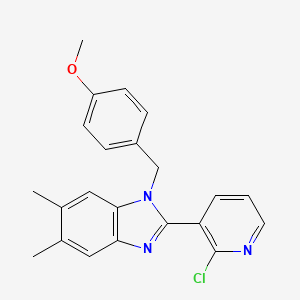
![2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2977639.png)
![3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2977640.png)

